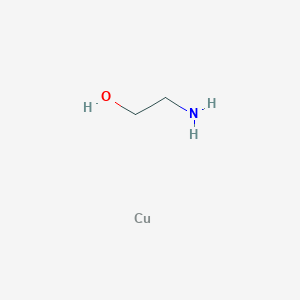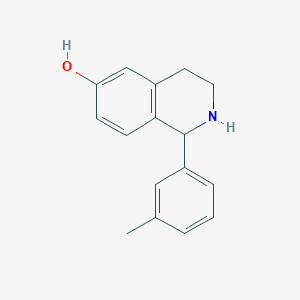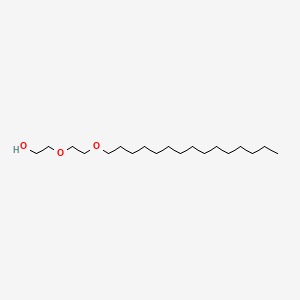
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Vorbereitungsmethoden
The synthesis of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinolinecarboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.
Analyse Chemischer Reaktionen
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drugs for treating diseases like Parkinson’s disease and cancer.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be compared with other similar compounds, such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has similar structural features but may exhibit different biological activities and applications.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-3-7-6-13-9(12(14)15)5-8(7)11(10)17-2/h3-4,9,13H,5-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WCHPMJJDLVSNCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)



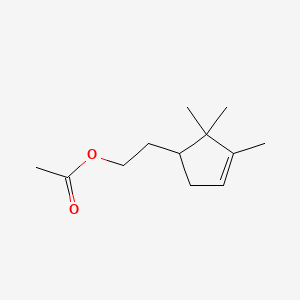


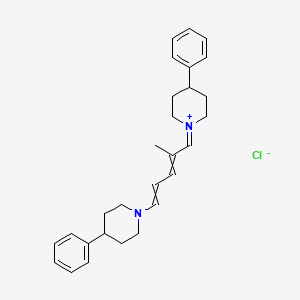
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)

